molecular formula C12H13N3 B13889091 2-(4-Aminophenyl)benzene-1,3-diamine

2-(4-Aminophenyl)benzene-1,3-diamine

Cat. No.: B13889091
M. Wt: 199.25 g/mol
InChI Key: ZTCGOZQYJFCQKD-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)benzene-1,3-diamine is an organic compound with the molecular formula C12H13N3. It is a derivative of benzene and contains two amino groups attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)benzene-1,3-diamine typically involves the reduction of nitro compounds. One common method is the reduction of 4-nitroaniline using hydrogen gas in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired diamine compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions allows for high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be further reduced to form more complex amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives[][3].

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Aminophenyl)benzene-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals[][6].

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)benzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes and receptors. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminophenyl)benzene-1,3-diamine is unique due to its specific arrangement of amino groups, which allows for distinct reactivity and interaction with other molecules. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic compounds and materials .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-(4-aminophenyl)benzene-1,3-diamine

InChI

InChI=1S/C12H13N3/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H,13-15H2

InChI Key

ZTCGOZQYJFCQKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C2=CC=C(C=C2)N)N

Origin of Product

United States

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